

Physicochemical properties of Febuxostat (67m-4)

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An In-depth Technical Guide on the Physicochemical Properties of Febuxostat

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Its primary therapeutic application is in the chronic management of hyperuricemia in patients with gout.[2][3] Understanding the physicochemical properties of an active pharmaceutical ingredient (API) like Febuxostat is critical for drug development, formulation, and ensuring bioavailability and stability. This guide provides a comprehensive overview of Febuxostat's key physicochemical characteristics, detailed experimental protocols for their determination, and visual representations of its mechanism of action and relevant workflows.

Core Physicochemical Properties

Febuxostat is a white crystalline powder.[4] Its fundamental properties are summarized in the table below.



Property	Value	Reference(s)	
Chemical Name	2-[3-cyano-4-(2- methylpropoxy)phenyl]-4- methyl-5-thiazolecarboxylic acid	[2][5]	
Molecular Formula	C16H16N2O3S	[4][5]	
Molecular Weight	316.4 g/mol	[5]	
Melting Point	205 - 212 °C	[4][6]	
рКа	3.08 (Strongest Acidic)[7]3.3 (Aqueous)[8]3.60 (Determined by HPLC)[6]	[6][7][8]	
LogP	3.8 (ALOGPS)[7]3.52 (Chemaxon)[7]	[7]	
LogD	1.6 (at pH 7.0)	[8]	
Physical Description	White to off-white crystalline [4][6] powder		

Solubility Profile

Febuxostat is characterized by its low aqueous solubility, a critical factor influencing its formulation and bioavailability.[8] Its solubility is pH-dependent, being practically insoluble in acidic to neutral buffers and slightly increasing in solubility at pH 8.0 and above.[6][8] The solubility in various organic solvents has been extensively studied to support formulation and crystallization process development.

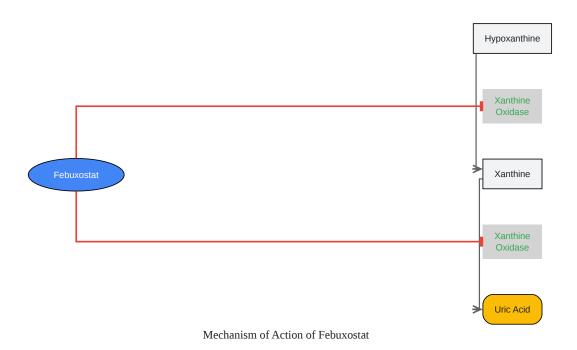


Solvent	Solubility (Mole Fraction, x _e) at 318.2 K	Solubility (mg/mL)	Reference(s)
Water	1.14 × 10 ⁻⁶	~0.0183 mg/mL[7]	[7][9][10]
Dimethylformamide (DMF)	-	~30 mg/mL[5], Freely Soluble[4]	[4][5]
Dimethyl Sulfoxide (DMSO)	7.35 × 10 ⁻³	~10 mg/mL[5], Soluble[4]	[4][5][9][10]
Ethanol	8.37 × 10 ⁻³	~5 mg/mL[5], Sparingly Soluble[4]	[4][5][9][10]
Methanol	3.26 × 10 ⁻³	Slightly Soluble[4]	[4][9][10]
Polyethylene Glycol- 400 (PEG-400)	3.06 × 10 ⁻²	-	[9][10]
Ethyl Acetate	8.31 × 10 ⁻³	-	[9][10]
Isopropanol (IPA)	1.10 × 10 ⁻²	-	[9][10]
1-Butanol	1.37 × 10 ⁻²	-	[9][10]
2-Butanol	1.38 × 10 ⁻²	-	[9][10]
Ethylene Glycol (EG)	1.31 × 10 ⁻³	-	[9][10]
Propylene Glycol (PG)	1.88 × 10 ⁻³	-	[9][10]
Acetonitrile	-	Slightly Soluble[4]	[4]

Mechanism of Action: Xanthine Oxidase Inhibition

Febuxostat exerts its therapeutic effect by potently inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway. This inhibition blocks the final two steps of uric acid synthesis, thereby lowering serum uric acid levels. Unlike allopurinol, Febuxostat is a non-purine inhibitor, which contributes to its high selectivity.[1][6]





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Mechanism of action of Febuxostat via xanthine oxidase inhibition.

Experimental Protocols

Accurate determination of physicochemical properties requires robust and validated analytical methods. The following sections detail common protocols used for characterizing Febuxostat.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.[10]

Objective: To determine the saturation solubility of Febuxostat in a given solvent at a specific temperature.

Materials:

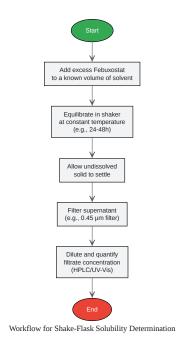


- Febuxostat (pure API)
- Solvent of interest (e.g., water, ethanol, buffer)
- Scintillation vials or sealed glass flasks
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.45 μm PTFE)
- Calibrated analytical balance
- HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

- Preparation: Add an excess amount of Febuxostat powder to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sampling & Filtration: After equilibration, allow the vials to stand undisturbed for a short
 period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a
 syringe and immediately filter it through a syringe filter to remove any undissolved particles.
- Dilution & Quantification: Accurately dilute the clear filtrate with an appropriate solvent.
 Determine the concentration of Febuxostat in the diluted sample using a validated analytical method like RP-HPLC or UV spectroscopy.
- Calculation: Calculate the original solubility in mg/mL or mole fraction based on the measured concentration and the dilution factor.





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Experimental workflow for the shake-flask solubility method.

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a precise and accurate method for the quantification of Febuxostat in bulk and pharmaceutical formulations.[4][11]

Objective: To quantify the concentration of Febuxostat in a sample.

Typical Chromatographic Conditions:

- Instrument: HPLC system with UV detector.
- Column: Nucleosil C18 (250 x 4.6mm, 5µm) or equivalent.[4]



 Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 4.0) and acetonitrile in a ratio of 15:85 (v/v).[4]

• Flow Rate: 1.2 mL/min.[4]

Detection Wavelength: 275 nm or 315 nm.[4][12]

Injection Volume: 10-20 μL.

Column Temperature: Ambient.

Procedure:

- Standard Preparation: Prepare a stock solution of Febuxostat reference standard in a suitable solvent (e.g., methanol). Perform serial dilutions to create a series of calibration standards across a linear range (e.g., 50.0 – 400.0 µg/mL).[4]
- Sample Preparation: Dissolve the sample containing Febuxostat in the mobile phase or methanol, ensuring the final concentration falls within the calibration range. Filter the sample through a 0.45 µm filter if necessary.
- Analysis: Inject the standard solutions to establish a calibration curve by plotting peak area against concentration. Then, inject the prepared sample solutions.
- Quantification: Determine the concentration of Febuxostat in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.

Quantification by UV-Visible Spectrophotometry

For simpler formulations or bulk drug analysis, UV-Vis spectrophotometry offers a rapid and cost-effective method.[12]

Objective: To determine the concentration of Febuxostat using its UV absorbance.

Method Parameters:

Instrument: Double beam UV-Visible Spectrophotometer.



- Solvent: Methanol or phosphate buffer (pH 6.8).[12]
- Wavelength of Maximum Absorbance (λmax): ~315 nm in methanol[12], ~312 nm in pH 6.8 buffer.
- Linearity Range: Typically 0.2–15 μg/mL.[12]

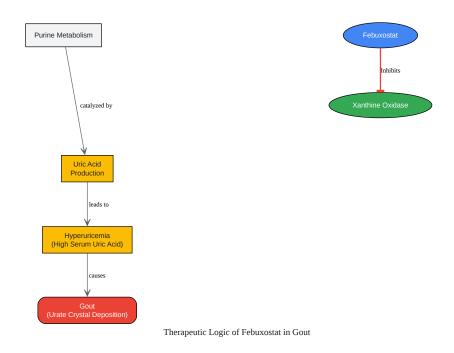
Procedure:

- Standard Preparation: Prepare a primary stock solution of Febuxostat (e.g., 1 mg/mL) in the chosen solvent. Create a secondary stock solution and then a series of working standards by serial dilution to cover the linear range.
- Sample Preparation: Prepare the sample solution, ensuring the final concentration is within the established linear range.
- Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the λ max.
- Quantification: Construct a calibration curve by plotting absorbance versus the concentration
 of the standards. Use the linear regression equation (Y = mX + c) to calculate the
 concentration of Febuxostat in the sample.[12]

Logical Relationship in Gout Therapy

The therapeutic rationale for using Febuxostat is based on the direct relationship between uric acid overproduction, hyperuricemia, and the clinical manifestation of gout. By targeting the source of uric acid production, Febuxostat effectively manages the underlying metabolic imbalance.





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Logical pathway from purine metabolism to gout and Febuxostat's intervention.

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